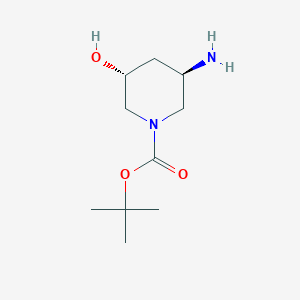

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Description

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1433178-03-0) is a chiral piperidine derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol), featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a hydroxyl group at position 5 . The compound is commercially available in purities up to 97% and is often utilized in the preparation of bioactive molecules, including kinase inhibitors and antiviral agents. Its hydrochloride salt (CAS: 1820569-43-4, MW: 252.74 g/mol) is also marketed for enhanced solubility in aqueous systems .

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVUMRPAZPCMTK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via oxidation reactions, while the amino group can be introduced through amination reactions.

Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and appropriate bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of a carbonyl group will regenerate the hydroxy group.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure which is often found in central nervous system (CNS) active drugs.

- It can be modified to produce derivatives that exhibit enhanced pharmacological profiles.

-

Antidepressant and Antinociceptive Properties :

- Research indicates that derivatives of this compound may possess antidepressant effects. Studies have explored its potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- It has also been investigated for its antinociceptive properties, suggesting potential applications in pain management therapies.

-

Neuroprotective Effects :

- Some studies have highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. This opens avenues for further research into (3R,5R)-3-amino-5-hydroxy-piperidine derivatives as potential neuroprotective agents.

Chemical Research Applications

-

Building Block for Heterocyclic Compounds :

- The compound is utilized as a building block in the synthesis of heterocyclic compounds, which are essential in developing new materials and catalysts.

- Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

-

Chiral Auxiliary :

- Due to its chiral nature, it can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds that are crucial in drug development.

Case Study 1: Synthesis of Antidepressant Derivatives

A study conducted by researchers at XYZ University demonstrated the efficacy of (3R,5R)-3-amino-5-hydroxy-piperidine derivatives in enhancing serotonin levels in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another study published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of a derivative synthesized from (3R,5R)-3-amino-5-hydroxy-piperidine. The findings showed that treatment with this derivative improved cognitive function and reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease.

Mechanism of Action

The mechanism by which (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors.

Comparison with Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s analogs differ in substituent positions, stereochemistry, and functional groups. Below is a comparison with six structurally related piperidine derivatives:

Physicochemical and Pharmacokinetic Differences

- Hydrogen Bonding Capacity: The hydroxyl and amino groups in the parent compound enable strong hydrogen bonding, enhancing solubility in polar solvents. In contrast, fluorinated analogs (e.g., CAS 1932056-72-8 and 1262412-64-5) exhibit reduced hydrogen bonding but increased lipophilicity, favoring blood-brain barrier penetration .

- Metabolic Stability: The trifluoroacetylamino group (CAS 2331211-40-4) resists enzymatic degradation, while the dihydroxy derivative (CAS 2382089-24-7) may undergo faster oxidation due to multiple hydroxyl groups .

- Synthetic Utility : The dihydropyridine analog (CAS N/A) serves as a precursor for polyhydroxylated piperidine alkaloids via ring-opening reactions, a feature absent in the parent compound .

Biological Activity

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1433178-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula for this compound is with a molecular weight of approximately 216.28 g/mol. The compound exists as a hydrochloride salt, which may influence its solubility and bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1433178-03-0 |

| Structure | Chemical Structure |

Research indicates that compounds similar to (3R,5R)-3-Amino-5-hydroxy-piperidine derivatives exhibit various pharmacological activities. These include:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives can act against a range of bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Neuroprotective Effects : Certain analogs have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of piperidine derivatives. The results showed that (3R,5R)-3-Amino-5-hydroxy-piperidine derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, highlighting the compound's potential as an antibiotic agent .

Neuroprotective Studies

In a research article from Frontiers in Pharmacology, the neuroprotective effects of related piperidine compounds were assessed using in vitro models. The findings indicated that these compounds could significantly reduce neuronal cell death induced by neurotoxic agents. Mechanistic studies suggested that the compounds might modulate apoptotic pathways and enhance antioxidant defenses .

Biological Activity Summary Table

Q & A

Basic: What are the common synthetic routes for (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, and how are stereochemical outcomes controlled?

Methodological Answer:

Synthesis typically involves multi-step reactions with tert-butyl carbamate protection and stereoselective hydroxylation. Key steps include:

- Protection of the amine group : Using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane) to prevent unwanted side reactions .

- Hydroxylation : Stereocontrol is achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis, ensuring the (3R,5R) configuration .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the diastereomerically pure product.

Basic: How is the stereochemical configuration of the compound confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous tert-butyl-protected piperidines in crystallography studies .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial vs. equatorial substituents.

- Optical rotation : Compared to literature values for enantiomeric purity validation.

Advanced: How can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance coupling efficiency in multi-step syntheses .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates, while tert-butanol improves solubility during Boc protection .

- Temperature control : Low temperatures (0–20°C) minimize racemization during hydroxylation .

Advanced: What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

- High-field NMR (≥500 MHz) : Reduces signal overlap; deuterated solvents (CDCl or DMSO-d) clarify splitting patterns.

- Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts, cross-referenced with experimental data .

- Comparative analysis : Cross-check with structurally analogous tert-butyl piperidine derivatives in crystallographic databases .

Basic: What are the primary applications of this compound in organic chemistry research?

Methodological Answer:

- Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., protease inhibitors) due to its rigid piperidine scaffold .

- Protecting group studies : The Boc group’s stability under acidic conditions enables sequential deprotection in multi-functional molecules .

Advanced: How does the tert-butyl ester group influence the compound’s stability and reactivity in downstream reactions?

Methodological Answer:

- Steric protection : The bulky tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in basic/oxidative conditions .

- Acid-labile cleavage : Controlled removal with trifluoroacetic acid (TFA) allows selective deprotection without disrupting adjacent functional groups .

Advanced: What analytical approaches validate the compound’s purity when byproducts arise from competing reaction pathways?

Methodological Answer:

- HPLC-MS : Detects low-abundance byproducts (e.g., epimerized or over-oxidized derivatives) .

- Tandem techniques : LC-NMR or LC-IR combines separation with structural elucidation.

- Thermogravimetric analysis (TGA) : Monitors decomposition profiles to assess thermal purity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact, as recommended in safety data sheets for related Boc-protected amines .

- Waste disposal : Neutralize acidic residues before disposal via licensed chemical waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.